molecular formula C4H3ClN2OS B1520596 2-Chloro-1,3-thiazole-4-carboxamide CAS No. 928256-35-3

2-Chloro-1,3-thiazole-4-carboxamide

Cat. No. B1520596
Key on ui cas rn: 928256-35-3
M. Wt: 162.6 g/mol
InChI Key: XLQPGAUWHHXQMR-UHFFFAOYSA-N
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Patent
US08071600B2

Procedure details

1-hydroxybenzotriazole (0.56 g, 3.7 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (WSC) (0.7 g, 3.7 mmol) and ammonia water (28%, 0.5 ml)) were added to a dichloromethane solution (10 ml) of 2-chlorothiazole-4-carboxylic acid (0.5 g, 3.06 mmol) and the mixture was stirred at room temperature for 46 hours. Water was added to the reaction solution, which was then extracted with ethyl acetate. The extraction solution with ethyl acetate was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:5→ethyl acetate). The purified product was concentrated to dryness under reduced pressure to obtain 2-chlorothiazole-4-carboxamide (475 mg) as white powder.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.O.N.[Cl:25][C:26]1[S:27][CH:28]=[C:29]([C:31]([OH:33])=O)[N:30]=1>O.ClCCl>[Cl:25][C:26]1[S:27][CH:28]=[C:29]([C:31]([NH2:2])=[O:33])[N:30]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.N
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1SC=C(N1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 46 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solution with ethyl acetate was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:5→ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
ClC=1SC=C(N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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